2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide
Description
The compound 2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide features a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethylacetamide side chain at the 6-position. The acetamide moiety is further modified with a 3-methylphenoxy group.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-13-25-14-5-7-20-16-19(9-10-22(20)25)11-12-24-23(26)17-27-21-8-4-6-18(2)15-21/h4,6,8-10,15-16H,3,5,7,11-14,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMCMUACSPMQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Disassembly of Target Structure
The target compound can be divided into two primary components:
- 2-(3-Methylphenoxy)acetic acid (aryloxyacetic acid derivative)
- 2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine (tetrahydroquinoline-ethylamine backbone)
The convergent synthesis strategy involves preparing these intermediates separately before coupling them via an amide bond.
Synthesis of 2-(3-Methylphenoxy)Acetic Acid
Nucleophilic Aromatic Substitution
Aryloxyacetic acids are typically synthesized through alkylation of phenolic substrates. For 3-methylphenol:
- Reaction with chloroacetic acid :
Table 1: Optimization of Aryloxyacetic Acid Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | H₂O/EtOH | 80 | 6 | 78 |
| K₂CO₃ | DMF | 100 | 4 | 82 |
| NaH | THF | 60 | 8 | 68 |
Synthesis of 2-(1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethylamine
Tetrahydroquinoline Core Construction
The tetrahydroquinoline scaffold is assembled via Bischler-Napieralski cyclization :
Ethylamine Side Chain Installation
- Mitsunobu reaction : The hydroxyl group of 1-propyl-1,2,3,4-tetrahydroquinolin-6-ol reacts with phthalimide under DIAD/PPh₃ conditions to introduce a protected amine.
- Deprotection : Hydrazinolysis removes the phthalimide group, yielding the primary amine.
Table 2: Key Reaction Parameters for Tetrahydroquinoline Intermediate
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bischler-Napieralski | POCl₃, reflux, 3 h | 65 |
| Alkylation | 1-Bromopropane, K₂CO₃, DMF | 72 |
| Mitsunobu | DIAD, PPh₃, THF | 68 |
Amide Bond Formation
Coupling Strategy
The final step involves reacting 2-(3-methylphenoxy)acetic acid with 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine using a coupling agent:
- Activation : Carboxylic acid activation via EDCI/HOBt in DCM.
- Amidation : Dropwise addition of the amine to the activated acid at 0–5°C, followed by stirring at room temperature for 12–24 hours.
Table 3: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 88 |
| DCC/DMAP | THF | 40 | 76 |
| HATU | DMF | 0→25 | 82 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol/water.
Spectroscopic Validation
Alternative Synthetic Routes
Industrial-Scale Considerations
Cost-Efficiency Analysis
- EDCI/HOBt coupling is preferred for high yields but requires costly reagents.
- DCC/DMAP offers lower cost but necessitates rigorous byproduct removal.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenoxy compounds.
Scientific Research Applications
2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Synthesis: Bulky groups (e.g., cyclopropylmethyl in Compound 20) correlate with lower yields (30%), while phenyl groups (Compound 23) improve yields to 75% . The target compound’s 3-methylphenoxy group may impose moderate steric hindrance, warranting optimization of reaction conditions. Methoxy groups (common in and ) are synthetically accessible, whereas chloroacetamides () require halogenation steps.
Pharmacological and Functional Insights (Hypothetical)
While biological data for the target compound are absent, insights can be extrapolated from related studies:
- Melatonin Receptor Binding: Tetrahydroisoquinoline derivatives () with methoxy or aromatic substituents show affinity for melatonin receptors. The target compound’s phenoxy group may mimic methoxy interactions but with altered steric bulk .
- Metabolic Stability: Propyl and methylphenoxy groups could improve metabolic stability compared to shorter alkyl chains (e.g., ethyl in ) by reducing oxidative degradation.
Biological Activity
The compound 2-(3-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H26N2O2
- Molecular Weight : 342.44 g/mol
- Structure : The compound features a tetrahydroquinoline moiety linked to an acetamide group through a propyl chain, with a 3-methylphenoxy substituent.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated significant inhibition of cell proliferation in human tumor cell lines such as HepG2 (liver cancer) and A549 (lung cancer) cells. The compound was shown to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MICs) indicating effective growth inhibition. The mechanism appears to involve disruption of bacterial cell membrane integrity .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism and proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling cascades such as the PI3K/Akt pathway, which is often dysregulated in cancers .
Case Studies
- Study on Hepatic Cancer Cells : A study conducted on HepG2 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency. The study also noted changes in cell cycle distribution favoring G0/G1 phase arrest .
- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against multi-drug resistant strains of E. coli, highlighting its potential as an alternative therapeutic agent .
Data Tables
Q & A
Q. Key Variables :
- Temperature : Higher temperatures (>80°C) accelerate cyclopropane additions but may degrade heat-sensitive intermediates .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to non-polar alternatives .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with deuterated DMSO or CDCl₃ as solvents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% typically required for pharmacological studies) .
Advanced: How can SAR studies explore the role of the tetrahydroquinoline moiety in receptor binding?
Q. Methodological Framework :
Core Modifications : Synthesize analogs with variations in the tetrahydroquinoline ring (e.g., substituents at positions 1, 6) and compare binding affinities to targets like melatonin receptors .
Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
In Vitro Assays : Radioligand displacement assays (e.g., ²¹⁴I-MT1 receptor binding) quantify potency changes due to structural alterations .
Example : Replacing the propyl group with cyclopropylmethyl reduced receptor affinity by 40%, highlighting steric constraints .
Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce inter-lab variability .
- Orthogonal Validation : Confirm initial findings using complementary techniques (e.g., SPR for binding kinetics alongside functional cAMP assays) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for publication bias .
Case Study : Discrepancies in IC₅₀ values for similar compounds were resolved by standardizing ATP concentrations in kinase inhibition assays .
Advanced: What multi-step optimization approaches improve synthetic efficiency?
- Parallel Synthesis : Use automated platforms to screen reaction conditions (e.g., solvent/base pairs) for intermediates .
- Flow Chemistry : Continuous-flow systems enhance reproducibility in exothermic steps (e.g., azide reductions) .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables like temperature, catalyst loading, and stoichiometry simultaneously .
Example : Optimizing Stille coupling conditions (Pd₂(dba)₃, AsPh₃) increased yield from 42% to 75% for a tetrahydroisoquinoline intermediate .
Advanced: Which computational and in vitro assays prioritize target interactions?
- Virtual Screening : Dock the compound into predicted binding pockets (e.g., using AutoDock Vina) to shortlist targets .
- Thermal Shift Assays : Measure protein thermal stability changes to identify potential binding partners .
- Selectivity Panels : Test against related receptors/enzymes (e.g., GPCR vs. kinase panels) to assess specificity .
Resource Allocation : Prioritize high-throughput assays (e.g., fluorescence polarization) for initial screening, reserving SPR/ITC for validated hits .
Advanced: How do solvent polarity and temperature affect regioselectivity in key reactions?
- Amide Coupling : Polar aprotic solvents (e.g., DMF) favor N-acylation over O-acylation due to stabilized transition states .
- Cyclopropane Additions : Lower temperatures (0–5°C) suppress side reactions (e.g., ring-opening) in bromomethylcyclopropane reactions .
Case Study : Switching from THF to DCM in a Mitsunobu reaction improved regioselectivity from 2:1 to 9:1 for a tetrahydroquinoline derivative .
Advanced: What environmental fate studies are needed for preclinical risk assessment?
- Biodegradation Studies : Use OECD 301F tests to assess aerobic microbial degradation in water/soil .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna and algal models (OECD 202/201) to determine EC₅₀ values .
- Bioaccumulation : Measure logP (octanol-water partition coefficient); values >3.0 signal potential bioaccumulation risks .
Data Requirement : Include metabolite profiling (LC-QTOF-MS) to identify persistent transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
